Dopaquinone Lactone
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Overview
Description
Dopaquinone Lactone, also known as o-dopaquinone, is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and a precursor of melanin . The biosynthesis of melanin occurs in melanocytes, where tyrosine is converted into DOPA and then dopaquinone, which goes on to be formed into pheomelanin or eumelanin .
Synthesis Analysis
The biosynthetic pathway of melanin is branched into pheomelanogenesis and eumelanogenesis at the stage of dopaquinone conversion . In the presence of intracellular thiols such as cysteine, dopaquinone binds to the sulfhydryl group of thiols . Under lower concentration of thiols, dopaquinone spontaneously undergoes intramolecular cyclization through the alanyl side chain . The binding of cysteine produces cysteinyldopa necessary for pheomelanogenesis, whereas the cyclized product, cyclodopa, further transforms into eumelanin .Molecular Structure Analysis
This compound has a molecular formula of C9H9NO4 . It has an average mass of 195.172 Da and a monoisotopic mass of 195.053162 Da .Chemical Reactions Analysis
Dopaquinone is highly reactive towards nucleophiles . When dopaquinone undergoes cyclization and thiol binding, an amino (−NH2) group and a sulfhydryl (−SH) group act as a nucleophile, respectively . The competitive reactions of dopaquinone control the composition of the generated melanin .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H9NO4 and a molecular weight of 193.16 .Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on the pro-apoptotic effects of natural or chemical agents on various cancers to provide future direction in cancer therapeutics . Additionally, the competitive behavior between cyclization and thiol binding for dopaquinone and structurally similar o-quinones could be further explored .
Properties
IUPAC Name |
(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGZIWOVGOFDC-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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